2-Methoxy-5-(trifluoromethoxy)benzoyl chloride
Overview
Description
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O3. It is a derivative of benzoyl chloride, featuring both methoxy and trifluoromethoxy substituents on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride typically involves the introduction of the methoxy and trifluoromethoxy groups onto a benzoyl chloride precursor. One common method is the reaction of 2-methoxy-5-(trifluoromethoxy)benzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-Methoxy-5-(trifluoromethoxy)benzoic acid+SOCl2→2-Methoxy-5-(trifluoromethoxy)benzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-Methoxy-5-(trifluoromethoxy)benzoic acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) under basic conditions.
Hydrolysis: Water or aqueous base (e.g., NaOH).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Nucleophilic Substitution: Substituted benzamides, esters, or thioesters.
Hydrolysis: 2-Methoxy-5-(trifluoromethoxy)benzoic acid.
Coupling Reactions: Biaryl compounds with various functional groups.
Scientific Research Applications
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those requiring trifluoromethoxy groups for enhanced biological activity.
Materials Science: Utilized in the preparation of advanced materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride in chemical reactions involves the electrophilic nature of the benzoyl chloride group. The chlorine atom is highly reactive towards nucleophiles, facilitating substitution reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzoyl chloride
- 5-Trifluoromethoxybenzoyl chloride
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Comparison
2-Methoxy-5-(trifluoromethoxy)benzoyl chloride is unique due to the presence of both methoxy and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it more versatile in certain synthetic applications compared to its analogs .
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethoxy)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O3/c1-15-7-3-2-5(16-9(11,12)13)4-6(7)8(10)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAKPPHFBCDTSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246801 | |
Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191604-91-8 | |
Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191604-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(trifluoromethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801246801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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